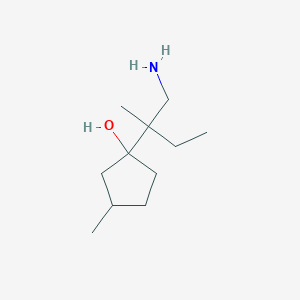
1-(1-Amino-2-methylbutan-2-yl)-3-methylcyclopentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Amino-2-methylbutan-2-yl)-3-methylcyclopentan-1-ol is an organic compound with a complex structure that includes both cyclopentane and amino alcohol functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Amino-2-methylbutan-2-yl)-3-methylcyclopentan-1-ol typically involves multi-step organic reactions. One common approach is to start with the cyclopentane ring and introduce the amino and alcohol groups through a series of substitution and addition reactions. Specific reagents and catalysts, such as palladium or platinum, may be used to facilitate these transformations.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-Amino-2-methylbutan-2-yl)-3-methylcyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the amino group or convert the alcohol to a hydrocarbon using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, acids, or bases
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce hydrocarbons.
Aplicaciones Científicas De Investigación
1-(1-Amino-2-methylbutan-2-yl)-3-methylcyclopentan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(1-Amino-2-methylbutan-2-yl)-3-methylcyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
- 1-(1-Amino-2-methylbutan-2-yl)cyclobutan-1-ol
- 1-(1-Amino-2-methylbutan-2-yl)-2-methylcyclobutan-1-ol
Comparison: Compared to similar compounds, 1-(1-Amino-2-methylbutan-2-yl)-3-methylcyclopentan-1-ol may exhibit unique properties due to the presence of the cyclopentane ring and the specific positioning of the amino and alcohol groups
Propiedades
Fórmula molecular |
C11H23NO |
|---|---|
Peso molecular |
185.31 g/mol |
Nombre IUPAC |
1-(1-amino-2-methylbutan-2-yl)-3-methylcyclopentan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-4-10(3,8-12)11(13)6-5-9(2)7-11/h9,13H,4-8,12H2,1-3H3 |
Clave InChI |
QPINGJCXYJCPDK-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(CN)C1(CCC(C1)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






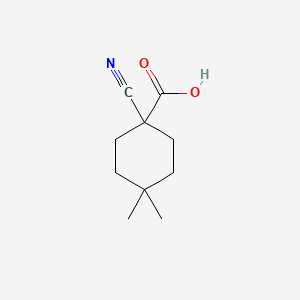


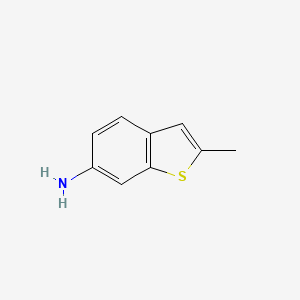

![Bicyclo[3.1.0]hexane-2-sulfonamide](/img/structure/B13164575.png)
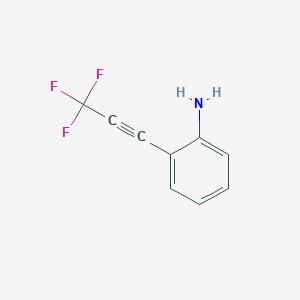
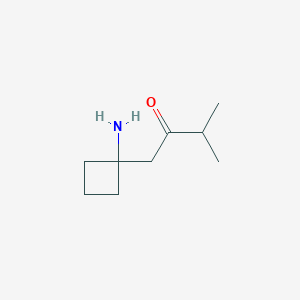
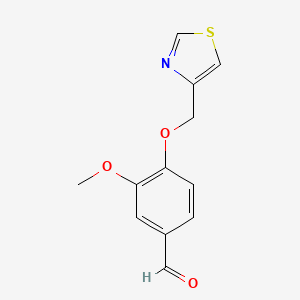
![Methyl 2-[4-(3-methoxyphenyl)-2-oxopiperidin-1-yl]acetate](/img/structure/B13164603.png)
